molecular formula C16H18N4O3S B2864772 N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021136-01-5

N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2864772
CAS No.: 1021136-01-5
M. Wt: 346.41
InChI Key: DRKROYOKGFEDHA-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at the 3-position with a furan-2-carboxamide group and at the 6-position with a thioether-linked 2-(cyclopentylamino)-2-oxoethyl moiety.

Properties

IUPAC Name

N-[6-[2-(cyclopentylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c21-14(17-11-4-1-2-5-11)10-24-15-8-7-13(19-20-15)18-16(22)12-6-3-9-23-12/h3,6-9,11H,1-2,4-5,10H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKROYOKGFEDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Core Modifications

The compound shares key features with derivatives in the evidence, including:

Compound Name / ID Core Structure Key Substituents Biological Relevance (if reported) Reference
Target Compound Pyridazine - 6-position: Thioether-linked 2-(cyclopentylamino)-2-oxoethyl
- 3-position: Furan-2-carboxamide
Hypothesized kinase inhibition N/A
2b (Molecules, 2015) Pyrimidin-4(3H)-one - 2-position: 4-Nitrophenyl-oxoethylthio
- 6-position: Phenylamino
Not reported
AZ331 (Pharmacology) 1,4-Dihydropyridine - 4-position: 2-Furyl
- 6-position: Thioether-linked 2-(4-methoxyphenyl)-2-oxoethyl
Calcium channel modulation (hypothetical)
59a (Methodology Paper) Furan-3-carboxamide - Acetyl azide at 2-position
- Propan-2-ylcarbamoyl group
Intermediate in azide synthesis

Key Observations :

  • The pyridazine core in the target compound differs from pyrimidinones (e.g., 2b) and dihydropyridines (e.g., AZ331), which may alter π-π stacking interactions in target binding .

Physicochemical Properties

Limited data exists for the target compound, but comparisons with analogs highlight trends:

Property Target Compound (Hypothetical) 2b (Pyrimidinone) AZ331 (Dihydropyridine) 97c (Furan-3-carboxamide)
Molecular Weight ~395 g/mol (estimated) 383.08 g/mol ~520 g/mol (estimated) 223.2 g/mol
Melting Point Not reported 218.3–219.5 °C Not reported Not reported
Yield Not reported 82.8% Not reported 50–51% (synthesis step)

Key Observations :

  • The cyclopentylamino group may lower melting points compared to nitroaromatic analogs (e.g., 2b) due to reduced crystallinity .
  • Thioether-linked substituents (common in 2b , AZ331 , and the target) likely enhance metabolic stability compared to ethers or amines.

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